molecular formula C16H20N4O B2430297 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1286711-26-9

3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2430297
CAS No.: 1286711-26-9
M. Wt: 284.363
InChI Key: IKKGSTPDIWUFKV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its structural relationship to biologically active pyridazine derivatives. The core pyridazine heterocycle in its structure is a privileged scaffold in molecular recognition, known for its high dipole moment, robust hydrogen-bonding capacity, and favorable physicochemical properties that can enhance solubility and reduce undesired interactions, such as with the cardiac hERG potassium channel . This compound features a piperazine substituent, a common motif that improves water solubility and provides a versatile handle for further structural modification, making it a valuable intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies . While the specific biological profile of this exact molecule may require further characterization, its core structure is closely related to a class of 6-(piperidin-1-yl)pyridazines that have been identified as potent, CNS-penetrant pan-muscarinic receptor antagonists . Researchers can leverage this compound as a key building block in developing novel ligands for G-protein coupled receptors (GPCRs) or as a chemical probe for investigating central nervous system (CNS) targets. It is supplied exclusively for research applications such as hit-to-lead optimization, pharmacological assay development, and chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-21-14-5-3-13(4-6-14)15-7-8-16(19-18-15)20-11-9-17-10-12-20/h3-8,17H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGSTPDIWUFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Bond Disconnections and Retrosynthetic Analysis

A retrosynthetic approach reveals two critical disconnections:

  • Pyridazine Core Formation : The six-membered aromatic ring serves as the central scaffold.
  • Substituent Installation : The 4-ethoxyphenyl group at position 3 and the piperazine moiety at position 6 are introduced via sequential functionalization.

Key intermediates include:

  • 6-Chloro-3-(4-ethoxyphenyl)pyridazine : A precursor for nucleophilic substitution with piperazine.
  • Piperazine Derivatives : Either unprotected or protected (e.g., N-BOC-piperazine) to control reactivity.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (NAS)

The most direct route involves displacing a halogen at position 6 of a pre-functionalized pyridazine with piperazine.

Synthesis of 6-Chloro-3-(4-ethoxyphenyl)pyridazine

Step 1 : Introduction of the 4-Ethoxyphenyl Group
3,6-Dichloropyridazine undergoes Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 eq)
  • Solvent : DME/H₂O (4:1)
  • Temperature : 80–90°C, 12–24 hours

Step 2 : Isolation of the Intermediate
Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography to yield 6-chloro-3-(4-ethoxyphenyl)pyridazine.

Piperazine Substitution

Reaction Conditions :

  • Substrate : 6-Chloro-3-(4-ethoxyphenyl)pyridazine
  • Nucleophile : Piperazine (2–3 eq)
  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
  • Additives : LiCl (0.2 eq) as a Lewis acid catalyst, triethylamine (1.5 eq) as a base
  • Temperature : 80–85°C, 12 hours

Workup :
The crude product is cooled, crystallized, and filtered. Subsequent washing with cold methanol yields 3-(4-ethoxyphenyl)-6-(piperazin-1-yl)pyridazine.

Protective Group Strategy

To prevent over-alkylation or side reactions, piperazine is often protected during synthesis.

N-BOC-Piperazine Utilization

Step 1 : Substitution with Protected Piperazine
6-Chloro-3-(4-ethoxyphenyl)pyridazine reacts with N-BOC-piperazine under similar NAS conditions.

Step 2 : Deprotection
The BOC group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2 hours. Neutralization with aqueous NaHCO₃ followed by extraction yields the deprotected product.

Alternative Pathways: Reductive Amination

For pyridazines with amino precursors, reductive amination offers an alternative.

Nitro Group Reduction

Substrate : 3-(4-Ethoxyphenyl)-6-nitropyridazine
Reduction Agent : Sodium sulfide nonahydrate (Na₂S·9H₂O) in methanol/water.
Conditions :

  • Temperature : 70–80°C, 2 hours
  • Additives : Ammonium chloride (1.8 eq) to suppress azo byproducts

Intermediate : 6-Amino-3-(4-ethoxyphenyl)pyridazine

Piperazine Coupling

The amine undergoes Ullmann-type coupling with 1,2-dibromoethane or similar alkylating agents in the presence of CuI/L-proline catalysis to form the piperazine ring.

Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent DMSO > DMF > THF DMSO maximizes nucleophilicity
Temperature 80–85°C Lower temps slow reaction
Piperazine Equiv 2.5–3.0 Prevents dimerization

Impurity Control

  • Azo Compounds : Addition of inorganic salts (e.g., NH₄Cl) during reductions suppresses azo impurities by scavenging nitroso intermediates.
  • Byproduct Removal : Silica gel chromatography or recrystallization from n-heptane/dichloromethane mixtures enhances purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 7.21–7.45 (m, aromatic H), 4.83 (s, pyridazine-CH₂), 3.82–3.05 (m, piperazine-H).
  • IR (ATR) : 1703 cm⁻¹ (C=O absent in final product), 1646 cm⁻¹ (C=N pyridazine).

Mass Spectrometry :

  • ESI-MS : m/z 389.4 [M+H]⁺, consistent with molecular formula C₂₂H₂₃N₅O₂.

Industrial-Scale Considerations

  • Cost Efficiency : DMSO and LiCl are preferred for bulk reactions due to low cost and high efficacy.
  • Safety : Sodium sulfide reductions require strict temperature control to avoid H₂S release.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).
  • Flow Chemistry : Continuous processing improves yield and reproducibility for NAS steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, at the aromatic ring or the piperazinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions (e.g., presence of a base or catalyst).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can enhance the compound’s ability to interact with biological targets, while the ethoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Chlorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a chlorine atom instead of an ethoxy group.

    3-(4-Fluorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a fluorine atom instead of an ethoxy group.

Uniqueness: 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and piperazinyl groups provides a distinct scaffold that can be further modified for specific applications.

Biological Activity

3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine features a pyridazine core substituted with a piperazine moiety and an ethoxyphenyl group. This structure is crucial for its biological interactions. The piperazine group enhances the compound's ability to bind to various biological targets, while the ethoxyphenyl group may influence its pharmacokinetic properties, such as solubility and bioavailability.

The mechanism of action for 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine involves:

  • Binding to Enzymes and Receptors : The compound may inhibit specific enzymes or receptors by binding to their active sites, preventing substrate interaction. This modulation can lead to therapeutic effects against various diseases, including cancer and infections.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for microbial survival.

Anticancer Properties

Research indicates that 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine has promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The exact mechanism may involve interference with bacterial protein synthesis or DNA replication processes.

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine:

StudyFindingsRemarks
Abida et al. (2019)Demonstrated analgesic and anti-inflammatory activities in related pyridazine derivativesHighlights potential use in pain management
NCBI Study (2024)Showed significant anticancer activity in vitro against multiple cell linesSupports further investigation into therapeutic applications
SAR Publication (2024)Identified mechanisms of enzyme inhibition leading to antimicrobial effectsSuggests broad applicability in infectious disease treatment

Q & A

Q. What strategies minimize byproducts during large-scale synthesis (e.g., >10 g)?

  • Methodological Answer :
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., Suzuki coupling) .
  • In-Line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove residual Pd .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via JMP or MODDE .

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